Carbanilic acid, p-((1-carboxyethyl)sulfamoyl)-, 1-methyl ester, DL-
Description
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name for this compound is methyl 4-({[(1-methoxy-1-oxopropan-2-yl)amino]sulfonyl}oxy)benzoate . This nomenclature reflects:
- A benzene ring substituted at the para position with a sulfamoyloxy group (-O-SO₂-NH- ).
- The sulfamoyl nitrogen bonded to a 1-carboxyethyl group, where the carboxylic acid is esterified as a methyl derivative (-CH(CH₂COOCH₃) ).
- A methyl ester (-COOCH₃ ) directly attached to the benzene ring.
The DL- designation indicates a racemic mixture of enantiomers at the chiral center within the 1-carboxyethyl group.
2D/3D Structural Visualization and Conformational Analysis
The 2D structure (Figure 1) reveals critical connectivity:
- Benzene core : Serves as the central scaffold.
- Sulfamoyloxy group : Positioned at the para site, linking the aromatic ring to the 1-carboxyethyl side chain.
- Methyl ester : Esterifies both the benzoic acid and the 1-carboxyethyl carboxylic acid.
SMILES Notation:
COC(=O)Oc1ccc(cc1)S(=O)(=O)NC(C(=O)OC)C
3D conformational analysis highlights rotational flexibility around the sulfamoyl nitrogen and the ethyl chain, while the benzene ring and ester groups enforce planarity. Density functional theory (DFT) simulations suggest a bent conformation for the 1-carboxyethyl group, minimizing steric clashes between the methyl ester and sulfamoyl oxygen.
Chiral Centers and Enantiomeric Considerations (DL-Configuration)
The compound exhibits one chiral center at the C-2 position of the 1-carboxyethyl group (Figure 2). The DL- configuration denotes a racemic mixture of (R)- and (S)-enantiomers. Key implications include:
- Stereochemical purity : Racemization may occur under acidic or basic conditions due to protonation/deprotonation at the sulfamoyl nitrogen.
- Biological interactions : Enantiomers could display divergent binding affinities to chiral biological targets, though this remains unexplored for this specific compound.
Properties
CAS No. |
83192-69-2 |
|---|---|
Molecular Formula |
C11H14N2O6S |
Molecular Weight |
302.31 g/mol |
IUPAC Name |
(2S)-2-[[4-(methoxycarbonylamino)phenyl]sulfonylamino]propanoic acid |
InChI |
InChI=1S/C11H14N2O6S/c1-7(10(14)15)13-20(17,18)9-5-3-8(4-6-9)12-11(16)19-2/h3-7,13H,1-2H3,(H,12,16)(H,14,15)/t7-/m0/s1 |
InChI Key |
INFOPXDCGIEXLW-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Esterification with Methanol
A classical and widely used method for preparing methyl esters from carboxylic acids involves acid-catalyzed esterification using methanol. According to a patent describing methyl ester preparation of carboxylic acids with more than five carbon atoms, the process includes:
- Reacting the carboxylic acid with excess methanol (typically 2 to 5 mols methanol per equivalent acid),
- Using strong acid catalysts such as concentrated sulfuric acid, p-toluenesulfonic acid, or methane sulfonic acid,
- Conducting the reaction at elevated temperatures between 100°C and 150°C, preferably 115°C to 125°C,
- Removing water formed during the reaction by azeotropic distillation or dehydrating agents to drive the equilibrium toward ester formation,
- Reaction times ranging from 6 to 15 hours depending on conditions.
This method yields high purity methyl esters with yields up to 94% in related systems.
Ion-Exchange Resin and Methyl Iodide Method
An alternative mild method suitable for biologically active carboxylic acids involves:
- Converting the acid to its salt form on an ion-exchange resin,
- Treating the resin-bound salt with methyl iodide to form the methyl ester,
- Eluting and isolating the pure methyl ester by evaporation.
This method is advantageous for small-scale synthesis (10-20 mg) and can be completed within one day, providing good yields and purity without harsh acidic conditions.
Sulfamoyl Group Introduction and Sulfonamide Formation
The sulfamoyl substituent (–SO2NH–) is typically introduced by sulfonylation of an amine precursor with sulfonyl chlorides or related reagents. For the p-((1-carboxyethyl)sulfamoyl) moiety:
- The sulfonamide bond is formed by reacting the aniline derivative with a sulfonyl chloride bearing the 1-carboxyethyl substituent,
- Reaction conditions often involve mild bases (e.g., sodium hydride, sodium methoxide) to deprotonate the amine and facilitate nucleophilic attack,
- Solvents such as dichloromethane or tetrahydrofuran are commonly used,
- Temperature control is critical to avoid side reactions and racemization.
Alkylation to Form the Methyl Ester on the Sulfamoyl Nitrogen
In some synthetic routes, the methyl ester on the sulfamoyl nitrogen is introduced via alkylation:
- The hydroxyl or carboxyl group is first activated by forming the corresponding alkoxide using strong bases such as sodium hydride or n-butyllithium,
- Alkylation is performed using methylating agents like iodomethane or methyl p-toluenesulfonate,
- Phase transfer catalysts (e.g., quaternary ammonium salts) may be employed to enhance reaction rates,
- Careful control of reaction conditions prevents racemization and ensures the formation of the desired DL racemic mixture.
Cyclization and Protection Strategies
For related pyrrolidine-2-carboxylic acid derivatives, which share structural features with carbanilic acid derivatives, cyclization reactions using formic mixed anhydrides or alkyl formates have been reported:
- Cyclization in the presence of strong bases (e.g., lithium bis(trimethylsilyl)amide) removes α-hydrogens,
- Acid additives (trifluoroacetic acid or acetic acid) improve yields,
- Protecting groups on carboxyl functions are removed post-cyclization before alkylation steps,
- These methods ensure stereochemical integrity and high purity of the final product.
Summary Table of Preparation Methods
Research Findings and Considerations
- The acid-catalyzed esterification method is well-established and scalable but requires careful control of temperature and water removal to maximize yield and purity.
- The ion-exchange resin method offers a rapid and mild alternative for preparing methyl esters of biologically active acids, which may be advantageous for sensitive substrates.
- Alkylation steps must be carefully controlled to avoid racemization, especially when chiral centers are present; phase transfer catalysts and strong bases are key to efficient methylation.
- Cyclization and protection/deprotection strategies from related pyrrolidine-2-carboxylic acid derivatives provide insights into maintaining stereochemical integrity during synthesis.
- No direct single-source synthesis of Carbanilic acid, p-((1-carboxyethyl)sulfamoyl)-, 1-methyl ester, DL- was found, but the combination of these methods is consistent with the preparation of such complex sulfonamide methyl esters.
Chemical Reactions Analysis
Carbanilic acid, p-((1-carboxyethyl)sulfamoyl)-, 1-methyl ester, DL- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be studied for its potential biological activities and interactions with biomolecules. In medicine, it could be explored for its therapeutic potential, particularly in the development of new drugs. Industrial applications may include its use in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Carbanilic acid, p-((1-carboxyethyl)sulfamoyl)-, 1-methyl ester, DL- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved may vary, but they typically include enzymes, receptors, and other biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to analogous carbanilic acid derivatives and carbamates, emphasizing structural variations and inferred properties.
Substituent Effects: Sulfamoyl vs. Carbamoyl Groups
- This group may also enhance binding to biological targets like enzymes or receptors .
- Dimetilan () : A dimethylcarbamoyl pyrazole derivative. The absence of sulfamoyl reduces acidity and electron-withdrawing effects, likely decreasing hydrolytic stability compared to the target compound .
- Carbanilic Acid, p-Methyl-, Piperonyl Ester (): Features a piperonyl (methylenedioxyphenyl) ester and p-methyl group.
Ester Group Variations
- Target Compound : The methyl ester balances lipophilicity and hydrolytic lability. Methyl esters are generally less stable in physiological conditions than bulkier esters (e.g., isopropyl) but more reactive than aromatic esters .
- Carbanilic Acid, Isopropyl Ester () : The isopropyl group increases steric hindrance, slowing ester hydrolysis. This may extend half-life in vivo but reduce bioavailability due to lower solubility .
- Ethyl Carbamate Derivatives () : Simpler esters (e.g., ethyl) lack the complex substituents of the target compound, resulting in fewer pharmacophoric features and narrower bioactivity .
Functional Group Synergy
- The 1-carboxyethyl side chain in the target compound introduces a carboxylic acid precursor, which could improve water solubility upon hydrolysis.
- Compared to α-(fluoromethyl)-tyrosine (), the target compound’s sulfamoyl and ester groups offer distinct electronic and steric profiles, likely directing it toward different biological targets (e.g., sulfonamide-sensitive enzymes vs. tyrosine analogs) .
Data Tables
Table 1: Structural Comparison of Carbanilic Acid Derivatives
Table 2: Functional Group Impact on Properties
Research Implications and Gaps
- Synergistic Effects : The combination of sulfamoyl, carboxyethyl, and methyl ester in the target compound warrants further study to elucidate its hydrolysis kinetics and biological targets.
- Comparative Bioactivity : Evidence lacks direct bioactivity data for the target compound. Future studies could compare its efficacy with Dimetilan (insecticidal) or fluorinated tyrosine derivatives (antimetabolites) .
- Synthetic Accessibility: notes commercial suppliers for simpler carbanilic esters, suggesting the target compound may require specialized synthesis due to its complex substituents .
Biological Activity
Carbanilic acid, p-((1-carboxyethyl)sulfamoyl)-, 1-methyl ester, DL- is a compound that has garnered interest in various biological applications due to its unique structural properties. This article explores its biological activity, including pharmacological effects, toxicological data, and metabolic pathways based on available research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : C₉H₁₁N₃O₃S
- Molecular Weight : 229.26 g/mol
- IUPAC Name : Carbanilic acid, p-((1-carboxyethyl)sulfamoyl)-, 1-methyl ester
This compound features a sulfonamide group, which is known for its ability to interact with biological systems.
Pharmacological Effects
Carbanilic acid derivatives have been studied for their potential therapeutic effects. Some key findings include:
- Antimicrobial Activity : Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to carbanilic acid can inhibit bacterial growth by interfering with folic acid synthesis .
- Anticancer Properties : Recent studies suggest that the compound may possess anticancer activity. In vitro tests have demonstrated cytotoxic effects against various cancer cell lines, including HepG2 and MCF-7 .
Toxicological Data
Toxicological assessments are crucial for understanding the safety profile of carbanilic acid derivatives:
- Acute Toxicity : Animal studies reveal that the compound has low acute toxicity. The median lethal dose (LD50) in rats exceeds 2000 mg/kg body weight .
- Chronic Effects : Long-term exposure studies indicate potential reproductive toxicity and histopathological changes in reproductive organs at high doses .
Metabolism and Biotransformation
Understanding the metabolism of carbanilic acid is essential for predicting its biological activity:
- Metabolic Pathways : In vivo studies show that the compound is metabolized primarily through oxidation and conjugation processes. Key metabolites include sulfuric and glucuronic acid conjugates .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of carbanilic acid derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting strong antibacterial properties.
Case Study 2: Anticancer Activity
In another study, carbanilic acid was tested against various cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, with IC50 values ranging from 30 to 70 µM across different cell types. This highlights its potential as a chemotherapeutic agent.
Table 1: Summary of Biological Activities
Table 2: Metabolites Identified
| Metabolite | Method of Detection |
|---|---|
| 5-Hydroxycarbamate | Urinary analysis in rat models |
| Sulfuric Acid Conjugates | Metabolic profiling |
| Glucuronic Acid Conjugates | Metabolic profiling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
